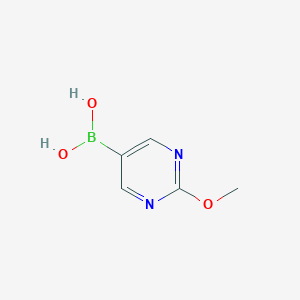

2-Methoxypyrimidine-5-boronic acid

概要

説明

2-Methoxypyrimidine-5-boronic acid (CAS: 628692-15-9) is a boronic acid derivative with the molecular formula C₅H₇BN₂O₃ and a molecular weight of 153.93 g/mol . Key physicochemical properties include:

- Melting point: 161°C

- Boiling point: 378.3°C

- LogP: -1.835 (indicating moderate hydrophilicity)

- Polar surface area (PSA): 75.47 Ų (suggesting good solubility in polar solvents)

- Density: 1.33 g/cm³ .

This compound is synthesized via a palladium-catalyzed cross-coupling strategy. For example, 5-bromopyrimidine reacts with triisopropylborate and n-BuLi in anhydrous THF at -78°C, followed by hydrolysis to yield the boronic acid . It is widely used in Suzuki-Miyaura couplings to synthesize heteroarylpyrimidines, such as coumarin analogs, with applications in pharmaceuticals and materials science .

準備方法

Synthetic Routes and Reaction Conditions

2-Methoxypyrimidine-5-boronic acid can be synthesized from 5-bromo-2-methoxypyrimidine through a series of reactions . The typical synthetic route involves the following steps:

Lithiation: The 5-bromo-2-methoxypyrimidine is treated with n-butyllithium to form the corresponding lithium intermediate.

Borylation: The lithium intermediate is then reacted with triisopropyl borate to introduce the boronic acid group.

Hydrolysis: The resulting boronate ester is hydrolyzed to yield this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications.

化学反応の分析

Types of Reactions

2-Methoxypyrimidine-5-boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming carbon-carbon bonds.

Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.

Substitution: The methoxy group at the 2-position can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Common reagents include palladium catalysts (e.g., tetrakis(triphenylphosphine)palladium(0)), bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol).

Oxidation: Reagents such as hydrogen peroxide or sodium periodate can be used for oxidation reactions.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Suzuki-Miyaura Coupling: The major products are biaryl or vinyl-aryl compounds.

Oxidation: The products are typically alcohols or ketones.

Substitution: The products depend on the nucleophile used, resulting in various substituted pyrimidines.

科学的研究の応用

Synthetic Chemistry

2-Methoxypyrimidine-5-boronic acid plays a crucial role as a building block in organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reactions. This reaction is fundamental for forming carbon-carbon bonds, which are essential in synthesizing complex organic molecules.

Case Study: Suzuki-Miyaura Reactions

A study demonstrated the successful use of this compound in synthesizing novel heteroarylpyrimidines through cross-coupling with various heteroaryl halides. The reaction conditions were optimized to achieve yields ranging from 50% to 83% depending on the specific substrates used .

| Substrate | Yield (%) |

|---|---|

| 2-Bromo-5-nitrothiazole | 73 |

| 3-Bromoquinoline | 83 |

| 2-Bromopyrimidine | 4 |

Medicinal Chemistry

In medicinal chemistry, this compound is employed in the design of targeted therapies, especially for cancer treatment. Boronic acids are known to inhibit specific enzymes involved in cancer progression, making this compound valuable for developing new anti-cancer agents.

Case Study: Targeted Cancer Therapies

Research has indicated that derivatives of boronic acids can selectively inhibit proteasomes and other cancer-related enzymes. The incorporation of this compound into drug candidates has shown promise in enhancing their efficacy against various cancer cell lines .

Bioconjugation

This compound is also significant in bioconjugation processes, which involve attaching biomolecules to surfaces or other compounds. This application is critical for developing drug delivery systems that require precise targeting and controlled release of therapeutic agents.

Application Example

In a recent study, researchers utilized this compound to conjugate antibodies to nanoparticles, improving the specificity and efficiency of drug delivery mechanisms .

Material Science

In material science, this compound contributes to the development of advanced materials such as polymers and coatings. Its unique chemical properties enhance material performance, making it suitable for various applications ranging from electronics to biomedical devices.

Material Properties

The compound's ability to form stable complexes with metal ions allows it to be used in creating functionalized surfaces that can respond to environmental stimuli .

Analytical Chemistry

Finally, this compound is utilized in analytical chemistry for various techniques including chromatography and spectroscopy. It aids in the detection and quantification of other substances within complex mixtures.

Analytical Techniques

The compound has been employed as a derivatizing agent in chromatographic methods to improve the detection limits of certain analytes, showcasing its importance in analytical applications .

作用機序

The mechanism of action of 2-methoxypyrimidine-5-boronic acid primarily involves its reactivity as a boronic acid. Boronic acids can form reversible covalent bonds with diols and other nucleophiles, making them useful in various chemical transformations . The molecular targets and pathways depend on the specific application and the nature of the reactions it undergoes.

類似化合物との比較

The reactivity and physicochemical properties of 2-methoxypyrimidine-5-boronic acid are influenced by its 2-methoxy substituent and pyrimidine backbone . Below is a detailed comparison with structurally related boronic acids:

Structural and Electronic Comparisons

| Compound Name | Substituent(s) | Backbone | Molecular Formula | Molecular Weight (g/mol) | LogP | PSA (Ų) |

|---|---|---|---|---|---|---|

| This compound | 2-OCH₃ | Pyrimidine | C₅H₇BN₂O₃ | 153.93 | -1.835 | 75.47 |

| 2-Methylpyrimidin-5-ylboronic acid | 2-CH₃ | Pyrimidine | C₅H₇BN₂O₂ | 137.93 | -0.92* | 63.25* |

| 2-Chloro-5-pyrimidineboronic acid | 2-Cl | Pyrimidine | C₄H₄BClN₂O₂ | 158.36 | -1.12* | 70.52* |

| 2-Methoxy-5-pyridineboronic acid | 2-OCH₃ | Pyridine | C₆H₈BNO₃ | 152.94 | -1.45* | 65.70* |

| 2,4-Dimethoxypyrimidine-5-boronic acid | 2-OCH₃, 4-OCH₃ | Pyrimidine | C₆H₉BN₂O₄ | 184.96 | -1.50* | 85.70* |

*Estimated values based on structural analogs .

Key Observations:

Substituent Effects: The 2-methoxy group in this compound enhances solubility (lower LogP) compared to methyl or chloro substituents. However, the 2,4-dimethoxy analog has a higher PSA due to additional oxygen atoms, improving polar solvent compatibility .

Backbone Differences :

- Pyrimidine vs. Pyridine : Pyrimidine (two nitrogen atoms) offers stronger electron-deficient character compared to pyridine (one nitrogen), enhancing stability in palladium-catalyzed reactions .

Key Findings:

- This compound demonstrates moderate to high yields (63%) in ligand-free Suzuki couplings using natural deep eutectic solvents (NaDES), highlighting its utility in sustainable chemistry .

- The 2,4-dimethoxy analog may exhibit steric hindrance, reducing coupling efficiency compared to monosubstituted derivatives .

- Pyridine-based analogs (e.g., 2-methoxy-5-pyridineboronic acid) show comparable reactivity but differ in electronic interactions due to the single nitrogen in the aromatic ring .

Stability and Handling Considerations

- Hydration Sensitivity : this compound is often supplied with varying amounts of anhydride to prevent hydrolysis, requiring anhydrous storage .

- Thermal Stability : Decomposes above 378°C, making it suitable for high-temperature reactions .

- Comparative Stability : Chloro-substituted analogs are more moisture-sensitive, while methyl-substituted derivatives exhibit better shelf-life .

生物活性

- Molecular Formula : CHBNO

- Molecular Weight : 153.93 g/mol

- Physical State : Off-white powder

- Solubility : Soluble in various organic solvents

Biological Significance of Boronic Acids

Boronic acids, including 2-methoxypyrimidine-5-boronic acid, are recognized for their ability to form reversible covalent bonds with diols and other nucleophiles. This property is crucial for their role in:

- Enzyme Inhibition : Boronic acids can act as inhibitors for certain enzymes, particularly proteases and glycosidases.

- Drug Design : The incorporation of boronic acids into drug candidates can enhance their efficacy and selectivity against biological targets.

Potential Biological Activities

Although specific biological activities of this compound have not been extensively documented, several studies suggest its potential in various applications:

- Synthesis of Novel Heterocycles : The compound serves as a valuable intermediate in the synthesis of complex heterocyclic compounds, which often exhibit significant biological activity. For instance, it can participate in Suzuki cross-coupling reactions to form diverse molecular architectures .

- Influence of Substituents : The methoxy group may enhance the lipophilicity and bioavailability of the compound, potentially leading to improved interactions with biological targets . This structural modification could facilitate the discovery of new drug candidates.

- Interaction with Biological Targets : Research indicates that boronic acids can interact with various biomolecules, forming stable complexes that may be exploited for therapeutic purposes .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other structurally related boronic acids:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Methoxy-5-pyridineboronic acid | CHBNO₂ | Contains a pyridine ring; used in similar coupling reactions. |

| 5-Pyrimidylboronic acid | CHBNO₂ | Lacks methoxy substitution; different reactivity profile. |

| 4-Methylpyrimidine-5-boronic acid | CHBNO₂ | Methyl substitution alters electronic properties; potential differences in activity. |

The specific substitution pattern of this compound may enhance its solubility and reactivity compared to these related compounds .

Case Studies and Research Findings

Several studies have explored the synthesis and potential applications of this compound:

- Suzuki Coupling Reactions : Research has demonstrated that this compound can be effectively used in Suzuki cross-coupling reactions to synthesize novel heteroarylpyrimidines. These derivatives have shown promise in various biological assays .

- PI3-Kinase Inhibition : A study involving derivatives of this compound indicated potential inhibition of the PI3K pathway in cancer cells, suggesting its utility in cancer therapeutics . The inhibition was assessed through phosphorylation analysis of key signaling proteins.

- Pharmacological Studies : While direct pharmacological studies specifically targeting this compound are scarce, its structural characteristics align it with compounds that have demonstrated significant biological activity in preclinical models.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Methoxypyrimidine-5-boronic acid, and how can purity be optimized?

- Methodological Answer : A two-step synthesis involving in situ protection of the pyrimidine amine with TMSCl, followed by metal-halogen exchange (e.g., n-BuLi) and trapping with boronates (e.g., B(Oi-Pr)₃), yields the boronic acid. Acid-base extraction (e.g., HCl/NaOH) isolates the product with >80% purity. Critical parameters include reaction temperature control (<-70°C during metalation) and anhydrous conditions to prevent boronic acid degradation .

- Purity Optimization : Use HPLC (≥97% purity criteria) or recrystallization from ethanol/water mixtures. Monitor by ¹H/¹¹B NMR for boronate ester intermediates and residual solvents .

Q. What analytical techniques are essential for characterizing this compound?

- Key Methods :

- NMR Spectroscopy : ¹H NMR (δ ~8.5–9.0 ppm for pyrimidine protons) and ¹¹B NMR (δ ~28–32 ppm for boronic acid).

- Mass Spectrometry : HRMS (EI or ESI) to confirm molecular ion peaks (e.g., [M+H⁺] for C₅H₆BN₂O₃).

- Chromatography : Reverse-phase HPLC with UV detection (λ ~260 nm) for purity assessment .

Q. How should this compound be stored to prevent degradation?

- Storage Protocol : Store at 0–6°C in airtight, moisture-resistant containers under inert gas (N₂/Ar). Pre-purify via lyophilization to remove water. Avoid prolonged exposure to light, which can induce boronic acid dimerization or oxidation .

Advanced Research Questions

Q. How can this compound be utilized in Suzuki-Miyaura cross-coupling for heterocyclic synthesis?

- Methodological Insights :

- Catalytic System : Pd(PPh₃)₄ (2–5 mol%) or Pd(OAc)₂ with ligands like SPhos.

- Conditions : Aqueous base (K₂CO₃/Na₂CO₃) in THF/H₂O (3:1) at 80–100°C.

- Example : Coupling with 6-bromo-coumarin derivatives yields biaryl products (e.g., 3-(4-hydroxyphenyl)-6-(2-methoxypyrimidin-5-yl)-4-methyl-2H-chromen-2-one, 63% yield) .

Q. What role does this boronic acid play in dynamic covalent chemistry or sensor design?

- Applications :

- Self-Assembly : Forms reversible boronate esters with diols (e.g., glucose sensors) or Lewis bases (e.g., pyridine derivatives), enabling stimuli-responsive hydrogels .

- Nanoscale Systems : Incorporation into block copolymers (via RAFT polymerization) for pH- or saccharide-responsive micelles .

Q. What challenges arise when incorporating this boronic acid into polymers, and how are they addressed?

- Synthesis Challenges :

- Monomer Stability : Boronic acids degrade under radical polymerization conditions. Solution: Use protected boronate esters (e.g., pinacol ester) during polymerization, followed by deprotection .

- Purification : Remove unreacted boronic acid via dialysis (MWCO 3.5 kDa) or size-exclusion chromatography .

Q. How is this compound applied in medicinal chemistry, such as receptor antagonism?

- Case Study : Boronic acid pharmacophores (e.g., SX-517) act as noncompetitive antagonists for CXCR1/2 chemokine receptors (IC₅₀ = 38 nM in PMNs). Structural analogs exploit boronic acid’s ability to form reversible covalent bonds with serine residues in receptor pockets .

- SAR Insights : Pyrimidine substitution (e.g., methoxy vs. amino groups) modulates binding affinity and solubility .

特性

IUPAC Name |

(2-methoxypyrimidin-5-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BN2O3/c1-11-5-7-2-4(3-8-5)6(9)10/h2-3,9-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPWAJLGHACDYQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(N=C1)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70371597 | |

| Record name | 2-Methoxypyrimidine-5-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

628692-15-9 | |

| Record name | 2-Methoxypyrimidine-5-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-methoxypyrimidin-5-yl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。